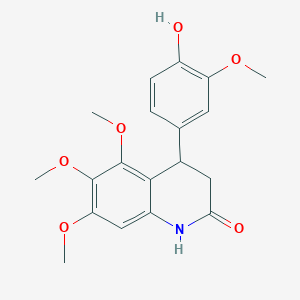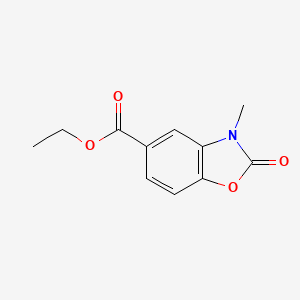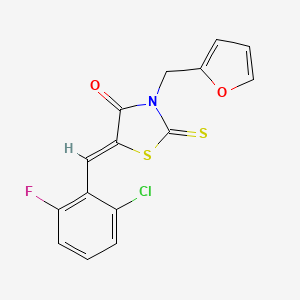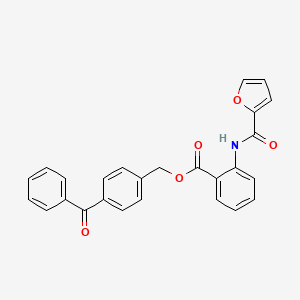![molecular formula C18H23NO4S B4854490 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B4854490.png)
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide
Overview
Description
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide, also known as SB-269970, is a selective and potent antagonist of the serotonin 5-HT7 receptor. This compound has been widely studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia. In
Mechanism of Action
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide is a selective antagonist of the serotonin 5-HT7 receptor, which is primarily located in the central nervous system. By blocking this receptor, 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide reduces the activity of serotonergic neurons in the brain, leading to a decrease in serotonin release. This, in turn, leads to a decrease in the activity of dopaminergic neurons, which has been shown to be beneficial in treating various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide are primarily related to its action on the serotonin 5-HT7 receptor. By blocking this receptor, 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide reduces the release of serotonin in the brain, leading to a decrease in the activity of dopaminergic neurons. This has been shown to have antidepressant and anxiolytic effects in animal models, as well as potential antipsychotic effects in treating schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide for lab experiments is its high potency and selectivity for the serotonin 5-HT7 receptor. This makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, one limitation of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide is its relatively short half-life, which can make it difficult to maintain consistent levels in the body over extended periods of time.
Future Directions
There are several future directions for research on 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide. One area of interest is in developing more potent and selective antagonists of the serotonin 5-HT7 receptor, which could lead to improved treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide and its potential for use in treating other neurological disorders.
Scientific Research Applications
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been proposed as a potential treatment for depression and anxiety in humans. Additionally, 4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide has been studied for its potential use in treating schizophrenia, as it has been shown to reduce the activity of dopaminergic neurons in the brain.
properties
IUPAC Name |
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-12-17(9-10-18(14)23-3)24(20,21)19-11-5-7-15-6-4-8-16(13-15)22-2/h4,6,8-10,12-13,19H,5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKTEDZKMLFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(allylthio)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4854418.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)

![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
![4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4854441.png)

![2-[(4-butoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4854465.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4854466.png)
![7-tert-butyl-2-(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854473.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4854498.png)

![4-allyl-3-[(2-chlorobenzyl)thio]-5-(cyclohexylmethyl)-4H-1,2,4-triazole](/img/structure/B4854514.png)
